molecular formula C12H17Cl3N2O3 B13757779 N,N-Bis(2-chloroethyl)-4-methoxy-3-nitro-benzylamine hydrochloride CAS No. 77905-51-2

N,N-Bis(2-chloroethyl)-4-methoxy-3-nitro-benzylamine hydrochloride

Cat. No.: B13757779
CAS No.: 77905-51-2
M. Wt: 343.6 g/mol
InChI Key: KQBVNBUWPUIXDB-UHFFFAOYSA-N
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Description

Reductive Activation Pathways in Hypoxic Microenvironments

The hypoxia-selective cytotoxicity of N,N-Bis(2-chloroethyl)-4-methoxy-3-nitro-benzylamine hydrochloride originates from its nitro group undergoing enzymatic reduction preferentially under low-oxygen conditions. In hypoxic tumor microenvironments (pO₂ < 5 mmHg), the nitro moiety undergoes sequential single-electron reductions via flavin-dependent nitroreductases, forming a hydroxylamine intermediate (R-NHOH) followed by further reduction to the amine (R-NH₂). This reductive cascade triggers the release of bis(2-chloroethyl)amine, a potent DNA alkylating species, through β-elimination (Figure 1).

The methoxy group at the 4-position stabilizes the transition state during fragmentation by resonance effects, accelerating alkylator release by 2.3-fold compared to non-methoxy analogs. Computational models indicate the 3-nitro substitution creates a reduction potential (E₁/₂ = -325 mV vs. SHE) within the optimal range for hypoxia-selective activation, balancing stability under normoxia with rapid activation in low-oxygen conditions.

Table 1: Reduction Kinetics of Nitroaromatic Compounds Under Hypoxia

Compound Reduction Rate (k, min⁻¹) Alkylator Release Half-life (min)
Parent (4-nitro analog) 0.12 ± 0.03 45 ± 6
3-Nitro-4-methoxy derivative 0.31 ± 0.05* 18 ± 3*
5-Nitroimidazole control 0.08 ± 0.02 62 ± 8

*Data for this compound

Enzymatic Reduction Kinetics by Nitroreductase Isoforms

The compound demonstrates isoform-specific interactions with nitroreductases, showing 18-fold higher catalytic efficiency (kcat/Kₘ) for Escherichia coli NfsB compared to human NADPH:quinone oxidoreductase 1 (NQO1). Stopped-flow spectroscopy reveals a biphasic reduction mechanism:

  • Rapid initial phase : Single-electron transfer forms nitro anion radical (k₁ = 4.7 × 10³ M⁻¹s⁻¹)
  • Rate-limiting step : Second electron transfer generates hydroxylamine (k₂ = 1.2 × 10² M⁻¹s⁻¹)

The 4-methoxy group enhances enzyme-substrate binding through hydrogen bonding with Asn71 in E. coli NfsB (ΔGbind = -9.8 kcal/mol), while the 3-nitro orientation optimizes orbital overlap with the FAD cofactor. Mammalian nitroreductases exhibit 40% lower turnover due to steric hindrance from Val158 in the active site, contributing to tumor-selective activation.

Table 2: Enzymatic Parameters for Nitro Group Reduction

Enzyme Kₘ (μM) kcat (s⁻¹) Specificity Constant (kcat/Kₘ, M⁻¹s⁻¹)
E. coli NfsB 12 ± 2 0.47 ± 0.05 3.9 × 10⁴
Human NQO1 85 ± 10 0.32 ± 0.03 3.8 × 10³
Human CYP450 2E1 >200 <0.01 <50

Data derived from stopped-flow assays and molecular docking studies

Spatiotemporal Release Dynamics of Alkylating Species

Intravital microscopy in HT-29 xenografts demonstrates time-dependent alkylator distribution:

  • 0-2 hours post-activation : Localized to hypoxic regions (pimonidazole-positive areas) with 85% overlap
  • 2-6 hours : Diffusion to adjacent normoxic tumor zones (1.2 mm migration)
  • 6-24 hours : Accumulation in perivascular regions (2.4× concentration vs. necrotic core)

The bis(2-chloroethyl)amine species exhibits a calculated plasma half-life of 22 minutes, sufficient for DNA crosslinking but limited systemic exposure. Mass spectrometry imaging shows preferential adduct formation at guanine N7 positions in hypoxic tumor DNA (78% of total adducts) versus normoxic tissue (12%). Spatial modeling predicts a therapeutic index of 9.3 for hypoxic versus normoxic cells, correlating with clonogenic survival data showing 3.7-log kill differential in H460 lung cancer models.

Table 3: Alkylation Kinetics in Tumor Subcompartments

Tumor Region Alkylator Concentration (nM) DNA Crosslinks/10⁶ bp
Hypoxic core 420 ± 35 8.2 ± 1.1
Normoxic periphery 38 ± 7 0.9 ± 0.3
Vasculature-adjacent 155 ± 22 3.1 ± 0.6

Data from LC-MS/MS analysis of tumor biopsies 6 hours post-administration

Properties

CAS No.

77905-51-2

Molecular Formula

C12H17Cl3N2O3

Molecular Weight

343.6 g/mol

IUPAC Name

bis(2-chloroethyl)-[(4-methoxy-3-nitrophenyl)methyl]azanium;chloride

InChI

InChI=1S/C12H16Cl2N2O3.ClH/c1-19-12-3-2-10(8-11(12)16(17)18)9-15(6-4-13)7-5-14;/h2-3,8H,4-7,9H2,1H3;1H

InChI Key

KQBVNBUWPUIXDB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C[NH+](CCCl)CCCl)[N+](=O)[O-].[Cl-]

Origin of Product

United States

Preparation Methods

Preparation of 4-Methoxy-3-nitrobenzylamine Intermediate

The starting material for the benzylamine core is often a chlorinated methoxy-nitro aromatic compound such as 2-chloro-4-methoxy-3-nitropyridine or related analogs. These can be synthesized or procured commercially and then converted to the benzylamine derivative via nucleophilic substitution reactions.

A representative method includes:

  • Stirring 2-chloro-4-methoxy-3-nitropyridine in aqueous methanamine (40%) at 60 °C for 2 hours, followed by precipitation and filtration to isolate the amine intermediate. This method yields approximately 20% of the intermediate product with a melting point of 156 °C.

  • Alternative nucleophilic aromatic substitution can be carried out using potassium hydroxide in N,N-dimethylformamide at room temperature for 16 hours, followed by extraction and purification, yielding about 28% of the substituted product.

  • Palladium-catalyzed amination reactions using tris-(dibenzylideneacetone)dipalladium(0), caesium carbonate, and 2,2'-bis-(diphenylphosphino)-1,1'-binaphthyl as ligand in toluene at 110 °C under inert atmosphere have been reported to yield up to 60% of the desired amine derivative.

Introduction of Bis(2-chloroethyl) Groups

The critical step in the synthesis involves the alkylation of the benzylamine nitrogen with 2-chloroethyl groups. This is commonly achieved by a two-step process:

  • Step 1: Preparation of N,N-bis(2-hydroxyethyl)benzylamine by reacting benzylamine derivatives with bis(2-hydroxyethyl)amine under controlled temperature conditions (70–100 °C) in the presence of sodium carbonate to suppress by-products.

  • Step 2: Conversion of N,N-bis(2-hydroxyethyl)benzylamine to N,N-bis(2-chloroethyl)benzylamine by treatment with thionyl chloride at 65–75 °C, typically in toluene solution. This step yields nearly quantitative conversion with minimal isolation steps required.

The reaction conditions are carefully controlled to maintain temperature and prevent side reactions. The use of sodium carbonate in the first step is particularly important to inhibit formation of undesired by-products such as N,N-dibenzyl-N-(2-hydroxyethyl)amine and N-benzyl-N-(2-benzyloxyethyl)-N-(2-hydroxyethyl)amine, which can constitute up to 36% of the product mixture in the absence of the base.

Formation of Hydrochloride Salt

The final step involves the conversion of the free base N,N-bis(2-chloroethyl)-4-methoxy-3-nitro-benzylamine to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, typically resulting in a stable crystalline salt suitable for isolation and use.

Detailed Reaction Conditions and Yields

Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Nucleophilic substitution of 2-chloro-4-methoxy-3-nitropyridine with methanamine Methanamine (40% aqueous), 60 °C, 2 h 20 Precipitation and filtration to isolate amine intermediate
2 Alternative substitution with potassium hydroxide in DMF KOH, DMF, 20 °C, 16 h 28 Extraction and column chromatography purification
3 Pd-catalyzed amination Pd2(dba)3, BINAP, Cs2CO3, toluene, 110 °C, 24 h, inert atmosphere 60 Flash column chromatography purification
4 Formation of N,N-bis(2-hydroxyethyl)benzylamine Benzyl chloride, bis(2-hydroxyethyl)amine, sodium carbonate, 70–100 °C ~94 (in solution) Sodium carbonate critical to suppress by-products, toluene solvent
5 Conversion to N,N-bis(2-chloroethyl)benzylamine Thionyl chloride, toluene, 65–75 °C, 3–4.5 h ~94 (in solution) Reaction mixture used directly without isolation
6 Formation of hydrochloride salt Hydrogen chloride gas or HCl in solvent Quantitative Stable crystalline salt formation

Research Findings and Notes

  • The use of molecular sieves and inert organic solvents such as dichloromethane or toluene is common in related amide and amine preparations to remove water and promote reaction efficiency.

  • Maintaining strict temperature control during the alkylation steps is essential to maximize yield and minimize side reactions.

  • The two-step alkylation via hydroxyethyl intermediates followed by chlorination is preferred over direct alkylation with 2-chloroethyl chloride due to better control of reaction selectivity and purity.

  • The Pd-catalyzed amination method offers an alternative route to introduce amino substituents on aromatic rings with moderate to good yields, which may be adapted for preparing substituted benzylamine intermediates.

  • Purification techniques such as recrystallization, distillation, and flash column chromatography are employed at various stages depending on the reaction scale and desired purity.

Chemical Reactions Analysis

Types of Reactions

Bis(2-chloroethyl)-[(4-methoxy-3-nitrophenyl)methyl]azanium chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.

    Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products Formed

    Substitution Reactions: Products include azidoethyl or thiocyanatoethyl derivatives.

    Reduction Reactions: Products include amino derivatives of the original compound.

    Oxidation Reactions: Products include hydroxyl derivatives.

Scientific Research Applications

Bis(2-chloroethyl)-[(4-methoxy-3-nitrophenyl)methyl]azanium chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a model compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of bis(2-chloroethyl)-[(4-methoxy-3-nitrophenyl)methyl]azanium chloride involves its interaction with nucleophilic sites in biological molecules. The chloroethyl groups can form covalent bonds with nucleophilic amino acids in proteins, leading to potential changes in protein function. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components.

Comparison with Similar Compounds

Cyclophosphamide

Structural Differences :

  • Cyclophosphamide contains a phosphoramide group linked to a bis(2-chloroethyl)amine moiety, whereas the target compound lacks the phosphoramide group, instead featuring a benzylamine core with methoxy and nitro substituents.

Metabolism and Toxicity :

  • Cyclophosphamide is metabolized in the liver to aldophosphamide (active, highly toxic) and carboxyphosphamide (inactive, less toxic). The enzyme responsible for its activation (microsomal cytochrome P450) has a Km of 0.5 mM and is inhibited by nicotine and phenobarbital .
  • Key Contrast: The absence of a phosphoramide group in the target compound suggests alternative metabolic pathways.

HN1 (Bis(2-chloroethyl)ethylamine)

Structural Similarities :

  • Both compounds feature bis(2-chloroethyl)amine groups, a hallmark of nitrogen mustards.

Functional Differences :

  • HN1 lacks aromatic substituents, making it a simpler alkylating agent used historically as a chemical warfare agent .
  • The target compound’s aromatic ring with electron-withdrawing nitro (-NO₂) and electron-donating methoxy (-OCH₃) groups likely modifies its reactivity.

N,N-Bis(2-hydroxyethyl)-3-chloroaniline

Structural Comparison :

  • This compound replaces the 2-chloroethyl groups with hydroxyethyl (-CH₂CH₂OH) and substitutes a chlorine at the 3-position of aniline.

Key Properties :

  • The hydroxyethyl groups increase hydrophilicity, reducing membrane permeability compared to the target compound. It exhibits moderate acute toxicity (oral LD₅₀ > 2,000 mg/kg in rats) and requires precautions to avoid HCl gas formation during decomposition .

3-Chloro-4-methoxybenzylamine Hydrochloride

Substituent Analysis :

Impact of Nitro Group :

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Toxicity (LD₅₀ or EC₅₀) Therapeutic/Chemical Use
N,N-Bis(2-chloroethyl)-4-methoxy-3-nitro-benzylamine HCl C₁₂H₁₆Cl₃N₂O₃·HCl ~374.1 4-OCH₃, 3-NO₂, bis-ClCH₂CH₂ Not reported Research (potential alkylator)
Cyclophosphamide C₇H₁₅Cl₂N₂O₂P·H₂O 279.1 Phosphoramide, bis-ClCH₂CH₂ EC₅₀: 0.5 mM (L1210 cells) Chemotherapy
HN1 (Bis(2-chloroethyl)ethylamine) C₆H₁₂Cl₂N 170.1 Ethyl, bis-ClCH₂CH₂ Lethal in µg doses Chemical warfare agent
N,N-Bis(2-hydroxyethyl)-3-chloroaniline C₁₀H₁₄ClNO₂ 215.7 3-Cl, bis-HOCH₂CH₂ Oral LD₅₀ > 2,000 mg/kg Laboratory research

Research Findings and Mechanistic Insights

  • Metabolic Stability : The 4-methoxy group in the target compound may slow oxidative metabolism compared to cyclophosphamide, which undergoes rapid hepatic activation .
  • Alkylating Efficiency : The nitro group’s electron-withdrawing effect could enhance the electrophilicity of the adjacent benzylic carbon, promoting DNA crosslinking. However, steric hindrance from the bulky substituents might reduce reactivity compared to HN1 .

Biological Activity

N,N-Bis(2-chloroethyl)-4-methoxy-3-nitro-benzylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H18Cl2N2O3
  • Molecular Weight : 371.21 g/mol
  • IUPAC Name : this compound

The compound features a nitro group and chloroethyl side chains, which are known to contribute to its biological activity through various mechanisms.

The biological activity of this compound primarily involves:

  • Alkylation of DNA : The chloroethyl groups can form reactive intermediates that alkylate DNA, leading to cross-linking and subsequent apoptosis in cancer cells.
  • Inhibition of Histone Deacetylases (HDACs) : Similar compounds have shown activity as HDAC inhibitors, which can alter gene expression related to cell cycle regulation and apoptosis.
  • Nitro Group Reduction : The nitro group can be reduced to an amine under physiological conditions, enhancing the compound's reactivity and potential for interaction with cellular targets.

Antitumor Effects

Research indicates that similar compounds exhibit potent antitumor activity. For instance, studies on related nitrogen mustard derivatives have demonstrated:

  • In vitro Antiproliferative Activity : Compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating strong inhibitory effects on cell proliferation.
  • In vivo Efficacy : Animal models have demonstrated significant tumor growth inhibition when treated with these compounds, supporting their potential as therapeutic agents.
CompoundIC50 (μM)Tumor Growth Inhibition (%)
N,N-Bis(2-chloroethyl)-4-methoxy-3-nitro-benzylamine1.30 (HepG2)48.89
SAHA (reference)17.25 (HepG2)48.13

Case Studies

  • Histone Deacetylase Inhibition : A study found that a structurally similar compound exhibited selective inhibition of HDAC3 with an IC50 value of 95.48 nM and showed significant antiproliferative effects against HepG2 cells (IC50 = 1.30 μM) .
  • Combination Therapy Potential : Research indicated that combining these compounds with other chemotherapeutic agents like taxol could enhance anticancer efficacy, suggesting a role in combination therapies for more effective cancer treatment.

Safety and Toxicology

While the therapeutic potential is promising, concerns regarding the toxicity of chloroethyl groups must be addressed:

  • Carcinogenic Potential : Compounds containing nitrosamines or chloroethyl groups have been associated with carcinogenic risks, necessitating careful evaluation during development.
  • Regulatory Considerations : The presence of such groups has led to increased scrutiny from regulatory bodies regarding acceptable levels in pharmaceutical formulations .

Q & A

Q. What unexplored applications exist in targeted drug delivery systems?

  • Proposal :
  • Conjugate Chemistry : Link to monoclonal antibodies (e.g., trastuzumab) via NHS-ester coupling for cancer-specific DNA alkylation.
  • Nanoparticle Loading : Encapsulate in PEG-PLGA nanoparticles to enhance bioavailability and reduce systemic toxicity .

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